L-THREONINE (15N)

Nutritional Biochemistry Amino Acid Digestibility Metabolic Tracer Studies

Unlabeled threonine cannot be distinguished from endogenous pools in MS, compromising quantification. L-Threonine (15N) provides a +1 Da mass shift and an NMR-active 15N nucleus, enabling unambiguous nitrogen tracking with exact co-elution. • Supports 15N-isotope dilution method, correcting endogenous amino acid losses up to 17 percentage units over conventional fecal analysis. • Enables dual-isotope (15N/13C) metabolic flux studies without deuterium-related chromatographic shifts. • Serves as a critical tracer for nitrogen-source assignment in biosynthesis and ADME studies. Supplied with ≥98% chemical purity and 98 atom % 15N enrichment. Suitable for LC-MS/MS, GC/MS, and protein NMR.

Molecular Formula
Molecular Weight 120.11
Cat. No. B1579992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-THREONINE (15N)
Molecular Weight120.11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Threonine (15N) Procurement Guide: Isotopic Specifications and Core Research Utility


L-Threonine (15N) (CAS 80681-09-0) is a stable isotope-labeled essential amino acid in which the natural 14N atom at the α-amino position is substituted with the NMR-active, non-radioactive isotope 15N. This compound retains the full chemical and biological properties of unlabeled L-threonine (CAS 72-19-5) while exhibiting a mass shift of +1 Da detectable by mass spectrometry and providing a distinct NMR-active nucleus for structural biology applications. Commercial specifications typically report isotopic enrichment of 98 atom % 15N and chemical purity of 98% . The compound serves as a critical tracer for nitrogen-specific metabolic flux analysis, an internal standard for quantitative LC-MS/MS proteomics, and a site-specific label for protein NMR spectroscopy [1].

Why Unlabeled L-Threonine or Alternative Isotopologues Cannot Replace L-Threonine (15N) in Quantitative Nitrogen-Focused Workflows


Substituting unlabeled L-threonine or alternative isotopologues (e.g., 13C-labeled, D-labeled) for L-Threonine (15N) introduces fundamental analytical failures in experiments requiring nitrogen-specific detection or dual-isotope tracing. Unlabeled threonine is indistinguishable from endogenous pools in mass spectrometry, precluding accurate quantification in complex biological matrices [1]. More critically, threonine exhibits a unique metabolic behavior termed the 'Threonine Anomaly,' wherein its nitrogen isotopic fractionation differs fundamentally from all other amino acids during mammalian metabolism; this precludes the use of natural-abundance δ15N measurements as a proxy for 15N-tracer studies [2]. Furthermore, D-labeled threonine suffers from chromatographic retention time shifts (deuterium isotope effect) and metabolic exchange of labile deuterium in vivo, whereas 15N-labeled threonine maintains exact co-elution with the endogenous analyte and stable isotopic integrity [3]. The choice of 15N over 13C labeling is dictated by experimental objectives: 15N provides exclusive visibility into nitrogen fluxes (transamination, deamination, urea cycle) and is essential for NMR studies of protein backbone amides, while 13C traces carbon skeleton fate [4].

Quantitative Differentiation Evidence: L-Threonine (15N) Versus Comparators in Analytical Performance and Biological Tracing


15N Isotope Method Reveals 17-Unit Higher True Digestibility for Threonine Versus Conventional Method

In nutritional studies where accurate assessment of amino acid bioavailability is critical, the 15N-isotope dilution method using L-[15N]-threonine reveals substantially higher true digestibility values compared to conventional fecal analysis. When maize-based diets were evaluated in rats, the true digestibility of threonine determined by the 15N-isotope method was 17 percentage units higher than values obtained by the conventional method (averaged across all amino acids, the difference was 7.3 units) [1]. This demonstrates that L-Threonine (15N) enables correction for endogenous amino acid losses that conventional methods fail to account for.

Nutritional Biochemistry Amino Acid Digestibility Metabolic Tracer Studies Animal Feed Evaluation

15N-Labeled Threonine Enables Simultaneous Dual-Isotope Tracing with Intra-Day Repeatability of ≤0.06 MPE

L-Threonine (15N) can be co-administered with [U-13C]-Threonine to enable simultaneous tracing of both carbon and nitrogen fates in a single analytical run. A validated GC/MS method achieved intra-day repeatability (precision) of less than 0.06 Molar Percent Excess (MPE) for 15N-Thr and less than 0.05 MPE for [U13C]-Thr, with long-term reproducibility (6-week period) of approximately 0.09 MPE for both tracers [1]. The method successfully detected isotopic enrichments as low as 0.02 MPE for 15N-Thr in plasma samples from minipigs, demonstrating high sensitivity under high isotopic dilution conditions typical of in vivo tracer studies [1].

Metabolic Flux Analysis GC-MS Method Development Stable Isotope Tracing Minipig Pharmacokinetics

15N-Labeled Threonine Provides Definitive Mass Shift Evidence for Biosynthetic Pathway Tracing in E. coli

In studies elucidating the biosynthetic origin of the thiamine pyrimidine moiety (HMP) in Escherichia coli, supplementation with [15N]threonine resulted in a definitive +1 amu mass shift in the derivatized product ETMP (expected m/z of unlabeled ETMP: 184.2819; [15N]ETMP: +1 or +2 amu depending on single or double nitrogen incorporation) as detected by TOF MS analysis [1]. This mass shift directly confirmed that the nitrogen atom of threonine is incorporated into the thiamine precursor, establishing threonine as the nitrogen donor in this pathway. Unlabeled threonine supplementation would have produced no detectable mass shift, yielding ambiguous or inconclusive results [1].

Microbial Metabolism Thiamine Biosynthesis Metabolic Pathway Elucidation High-Resolution Mass Spectrometry

Stable Isotope (15N) Labeling Eliminates Radiation Hazard and Regulatory Burden of 14C Tracers with Equivalent Analytical Performance

In a direct head-to-head comparison of HPLC-CRIMS (using 13C/15N stable isotopes) versus HPLC-RAM (using 14C radioisotopes) for drug metabolite profiling, stable isotope detection using 15N and 13C was found to be equivalent or superior to radioactivity monitoring across all evaluated metrics including comprehensiveness of detection, chromatographic resolution, sensitivity, signal-to-noise ratio, and quantitative ability [1]. The study concluded that 'in no case was RAM superior' and that stable isotopes such as 13C and 15N 'can be comprehensively detected and quantitative patterns of drug metabolism from biological fluids can be produced that mirror the results when 14C is used' [1].

Drug Metabolism ADME Studies Mass Balance Studies Non-Radioactive Tracers Regulatory Compliance

15N Tracers Enable Non-Radioactive, Repeatable In Vivo Studies in Vulnerable Populations

Stable isotope labeling with 15N offers distinct safety and operational advantages over radioactive tracers (e.g., 14C, 3H), making it suitable for repeated administration in human subjects including vulnerable populations such as children, pregnant women, and patients with rare diseases [1]. Unlike radioactive isotopes that pose cumulative radiation exposure risks and require specialized handling facilities, 15N-labeled compounds are non-radioactive and non-toxic, enabling repeatable, non-invasive breath tests and microdosing studies without pharmacological effects [1]. This safety profile is critical for generating GLP-compliant data suitable for FDA regulatory submissions in drug development programs [1].

Clinical Pharmacology Rare Disease Drug Development Pediatric Research GLP-Compliant Bioanalysis

Optimal Procurement-Driven Applications for L-Threonine (15N) Based on Differentiated Performance Evidence


Accurate True Ileal Amino Acid Digestibility Determination in Animal Nutrition Studies

For nutritionists and feed formulators requiring precise threonine bioavailability data, L-Threonine (15N) is the only reliable tracer for correcting endogenous amino acid losses. The 15N-isotope dilution method yields true digestibility values for threonine that are 17 percentage units higher than conventional fecal analysis, preventing systematic underestimation of this limiting amino acid [1]. This is particularly critical for maize-based poultry and swine diets where threonine is often the second or third limiting amino acid. Procurement of L-Threonine (15N) enables accurate feed formulation, reducing costly over-supplementation and improving nitrogen utilization efficiency.

Simultaneous Carbon and Nitrogen Metabolic Flux Analysis Using Dual-Isotope GC/MS

For metabolomics and fluxomics researchers investigating the differential organ-specific utilization of threonine, L-Threonine (15N) is essential for dual-isotope studies when co-administered with [U-13C]-Threonine. The validated GC/MS method achieves intra-day precision below 0.06 MPE for 15N-Thr, with detection sensitivity down to 0.02 MPE in plasma, enabling high-resolution tracing of nitrogen fluxes through transamination, deamination, and urea cycle pathways distinct from carbon skeleton metabolism [1]. Procurement of L-Threonine (15N) in combination with 13C-labeled threonine supports comprehensive metabolic phenotyping in preclinical models, including minipigs and rodents.

Nitrogen-Specific Biosynthetic Pathway Elucidation in Microbial Systems

For microbiologists and natural product chemists investigating the biosynthetic origins of nitrogen-containing metabolites (e.g., thiamine pyrimidine, antibiotics, alkaloids), L-Threonine (15N) provides unambiguous +1 Da mass shift evidence of nitrogen atom incorporation. As demonstrated in E. coli thiamine biosynthesis studies, supplementation with [15N]threonine yields definitive detection of nitrogen transfer into the HMP precursor (m/z shift from 184.2819 to 185.2819 or 186.2819), whereas unlabeled threonine yields no detectable evidence of pathway participation [1]. Procurement of L-Threonine (15N) is required for conclusive nitrogen-source assignment in labeling studies that cannot rely on carbon tracing alone.

Regulatory-Compliant Human Mass Balance and ADME Studies in Drug Development

For pharmaceutical scientists and clinical pharmacologists conducting human ADME studies, L-Threonine (15N) represents a key building block for synthesizing 15N-labeled drug candidates as non-radioactive alternatives to 14C-labeled compounds. Stable isotope labeling with 15N provides analytical performance in HPLC-CRIMS that matches or exceeds 14C radioactivity monitoring across detection comprehensiveness, resolution, sensitivity, and quantitative ability, while eliminating radiation hazards, specialized facility requirements, and regulatory constraints [1]. Procurement of 15N-labeled precursors including L-Threonine (15N) enables GLP-compliant mass balance studies suitable for FDA submission, with the added benefit of enabling repeat dosing studies in vulnerable populations where radioisotopes are ethically contraindicated [2].

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